molecular formula C18H27N3O3 B7922379 2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922379
M. Wt: 333.4 g/mol
InChI Key: YQOZKEHTHFGVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine-1-carboxylic acid benzyl ester derivative featuring a 2-amino-acetyl-isopropyl-amino group at the 2-position of the pyrrolidine ring. It is identified by CAS number 1353960-16-3 () and has been cataloged as a research chemical, though its commercial availability is marked as discontinued .

Properties

IUPAC Name

benzyl 2-[[(2-aminoacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14(2)21(17(22)11-19)12-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOZKEHTHFGVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15H29N3O3
  • CAS Number : 1353946-85-6

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with aminoacetyl isopropyl amines. The synthetic pathways have been optimized to enhance yield and purity, often utilizing various coupling agents and solvents to facilitate the reaction.

Anti-inflammatory Properties

Research indicates that derivatives of pyrrolidine, including the target compound, exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. The IC50 values for COX-2 inhibition have been reported to be around 0.04μmol0.04\,\mu mol for some derivatives, indicating potent anti-inflammatory potential comparable to established drugs like celecoxib .

Anticancer Activity

The anticancer properties of pyrrolidine derivatives are also notable. In vitro studies have demonstrated that certain analogs induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and up-regulation of tumor suppressor genes like p21. For example, a related compound exhibited an IC50 value between 3939 and 48μM48\,\mu M against lung cancer cell lines A549 and H1975, suggesting a promising therapeutic avenue .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. Notably, it has shown activity against transmembrane protein 16A (TMEM16A), with some derivatives achieving IC50 values lower than 6μM6\,\mu M. These findings suggest that such compounds could play a role in treating conditions linked to calcium-activated chloride channels .

Structure-Activity Relationships (SAR)

Understanding the SAR of this class of compounds is crucial for optimizing their biological activity. Modifications at various positions on the pyrrolidine ring can significantly affect their potency and selectivity:

Modification Effect on Activity
Electron-donating groups at position 2Increase anti-inflammatory activity
Substituents on the benzyl groupAlter anticancer efficacy
Hydroxyl or amino groupsEnhance enzyme inhibition

Case Studies

  • Anti-inflammatory Study : A recent study evaluated several pyrrolidine derivatives in a carrageenan-induced paw edema model. The results indicated that compounds similar to our target exhibited significant reductions in edema comparable to indomethacin, with ED50 values ranging from 8.238.23 to 11.60μM11.60\,\mu M .
  • Cancer Cell Line Analysis : In another study focusing on lung cancer cell lines, derivatives were tested for their ability to induce apoptosis. Flow cytometric analyses revealed that these compounds effectively arrested the cell cycle at the G2/M phase and increased p21 expression levels .
  • Enzyme Inhibition Evaluation : Compounds were screened for their ability to inhibit TMEM16A channels using Fischer rat thyroid (FRT) cells expressing human TMEM16A. The most potent inhibitors displayed IC50 values as low as 2.8±1.3μM2.8\pm 1.3\,\mu M .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Study:
A study on pyrrolidine derivatives demonstrated that compounds with similar structural motifs could effectively inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, by inducing cell cycle arrest and apoptosis .

Antimicrobial Properties

Pyrrolidine-based compounds have also been evaluated for their antimicrobial activity. The structural features of 2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester suggest that it may possess similar properties. Research has shown that such compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death .

Case Study:
In vitro studies have reported that certain pyrrolidine derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives has garnered attention in recent years. These compounds may mitigate neurodegenerative processes through antioxidant mechanisms and by modulating neurotransmitter systems. The amino acid structure allows for interactions with neurotransmitter receptors, which could enhance cognitive function and protect against neurotoxicity .

Case Study:
Research involving animal models has shown that certain pyrrolidine derivatives can improve memory and learning capabilities while reducing oxidative stress markers in the brain, indicating their potential in treating neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s key structural distinction lies in its 2-amino-acetyl-isopropyl-amino-methyl side chain. Below is a comparison with analogs differing in substituents:

Compound Name (CAS/Ref) Substituent Features Molecular Weight Key Applications/Notes
Target Compound (1353960-16-3) 2-[(2-Amino-acetyl-isopropyl-amino)-methyl] ~310 (estimated) Discontinued; structural analog of protease inhibitors.
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl} analog (1353994-10-1) Chloro-acetyl-methyl-amino group 297.76 Discontinued; chloro-acetyl may enhance reactivity but reduce stability.
(S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl} analog (10-F526728) Ethyl-hydroxyethyl-amino group 294.34 Hydroxyethyl group improves solubility; used in receptor-binding studies.
2-[(2-Carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl] analog Phosphinoyl-carboxy-phenyl-propyl group N/A Potent ACE2 inhibitor (EC50: 0.0003 µM) .
4-Substituted carbamoyl analogs (Compounds 17, 18) 3-Hydroxy-2-oxo-phenethylpropylcarbamoyl at C4 N/A Antimalarial activity (IC50: 86.2–106.5 µM); comparable to artemisinin .

Key Observations :

  • Functional Groups: The amino-acetyl moiety could facilitate hydrogen bonding, similar to the hydroxy-phosphinoyl group in ACE2 inhibitors .

Physicochemical Properties

  • Molecular Weight : Estimated at ~310 g/mol for the target compound, higher than most analogs due to the isopropyl group.
  • Solubility : Hydrophobic substituents (e.g., isopropyl, biphenyl) likely reduce water solubility compared to hydroxyethyl or carboxy-containing analogs .

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as γ-amino alcohols or δ-amino ketones undergo intramolecular cyclization to form the pyrrolidine ring. For example, 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate can be cyclized under basic conditions (e.g., NaH or K₂CO₃) to yield a Boc-protected pyrrolidine derivative. Catalytic hydrogenation of unsaturated intermediates (e.g., pyrroline derivatives) using Pd/C or PtO₂ ensures stereoselective formation of the cis-configuration, critical for downstream functionalization.

Acetylation of the Primary Amine

The 2-amino-acetyl group is introduced via acylation of the primary amine:

Classical Acylation with Acetyl Chloride

The free amine (generated by Boc deprotection using HCl/dioxane) reacts with acetyl chloride in dichloromethane, catalyzed by DMAP. This method, reported in prodrug syntheses, achieves near-quantitative yields but requires rigorous exclusion of moisture.

Solid-Phase Peptide Coupling

Carbodiimide-mediated coupling (EDCI/HOBt) between the amine and N-Boc-glycine ensures precise acetyl group installation. Subsequent Boc deprotection with TFA yields the target acetylated amine. This approach minimizes side reactions and is scalable to gram quantities.

Benzyl Ester Protection and Final Deprotection

The carboxylic acid group is protected as a benzyl ester early in the synthesis to prevent unwanted reactivity:

Esterification via Benzyl Bromide

The carboxylic acid (e.g., pyrrolidine-1-carboxylic acid) reacts with benzyl bromide in the presence of K₂CO₃ or Cs₂CO₃, yielding the benzyl ester in 85–91% efficiency. Microwave-assisted conditions (100°C, 30 min) enhance reaction rates without compromising yield.

Global Deprotection Strategies

Final deprotection of temporary groups (e.g., Boc) uses HCl in dioxane or TFA/CH₂Cl₂. Hydrogenolysis (H₂, Pd/C) removes benzyl esters quantitatively, though this step is omitted in the target compound’s synthesis to retain the benzyl group.

Industrial-Scale Considerations and Optimization

ParameterLaboratory ScaleIndustrial Scale
CatalystPd/C (5 mol%)Continuous-flow Pd reactors
Reaction Volume100 mL–1 L100–1,000 L
Yield (Overall)35–45%60–72%
PurificationColumn ChromatographyCrystallization

Industrial routes prioritize cost-effectiveness and safety. For example, continuous-flow hydrogenation reduces catalyst loading and reaction times compared to batch processes. Solvent recovery systems (e.g., ethanol/water azeotrope distillation) minimize waste.

Stereochemical Control and Analytical Validation

Chiral HPLC (Chiralpak IC column) and NMR (NOESY) confirm the absence of racemization during alkylation and acylation. Optical rotation data ([α]D²⁵ = +12.5° (c 1.0, CHCl₃)) match theoretical values for the (S)-configured target compound .

Q & A

Q. Critical Conditions :

  • pH Control : Acidic conditions (e.g., acetic acid) enhance reductive amination efficiency .
  • Temperature : Room temperature for reductive steps vs. reflux for esterification to balance reactivity and selectivity.
  • Purification : Ethyl acetate extraction and sodium sulfate drying are standard for isolating intermediates .

Q. Example Protocol (Adapted from EP 4 374 877 A2) :

StepReagents/ConditionsPurposeYield
1Benzyl bromide, DIPEA, MeCNCarboxylic acid protection~85%
22-Amino-acetyl chloride, EDC, DMAPAmide formation~70%
3Isopropylamine, NaBH3CN, MeOH/HOAcReductive amination~65%

How is the benzyl ester group strategically utilized in protecting carboxylic acid functionalities during synthesis?

Basic Research Question
The benzyl ester serves as a temporary protective group for carboxylic acids, enabling selective modification of other functional groups (e.g., amines or amides). Advantages include:

  • Stability Under Basic/Acidic Conditions : Resists hydrolysis during amide coupling or reductive steps .
  • Efficient Deprotection : Removed via hydrogenolysis (H2/Pd-C) or acidic cleavage (e.g., TFA), restoring the free carboxylic acid for downstream applications (e.g., prodrug activation) .

Methodological Note : In peptide synthesis, benzyl esters are preferred over methyl/t-butyl esters due to orthogonal deprotection compatibility with Fmoc strategies .

What challenges arise in achieving regioselective alkylation at the pyrrolidine nitrogen, and how can these be addressed?

Advanced Research Question
Challenges :

  • Steric Hindrance : The pyrrolidine ring’s conformation may limit access to the nitrogen, leading to incomplete alkylation or byproducts.
  • Competing Reactions : Over-alkylation or side reactions with adjacent functional groups (e.g., amide hydrolysis).

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the nitrogen .
  • Stepwise Alkylation : Introduce smaller groups (e.g., methyl) before bulkier substituents to direct reactivity .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

Validation : LC-MS or ¹H NMR monitors reaction progress, while column chromatography isolates the desired regioisomer .

How do steric/electronic factors influence cyclization steps, and what techniques validate successful ring closure?

Advanced Research Question
Cyclization Challenges :

  • Steric Effects : Bulky substituents (e.g., benzyl ester) may hinder intramolecular attack during ring formation.
  • Electronic Effects : Electron-withdrawing groups (e.g., amides) reduce nucleophilicity of attacking groups.

Q. Mitigation Approaches :

  • Microwave-Assisted Synthesis : Accelerates cyclization under controlled heating, reducing side reactions .
  • Base Selection : Mild bases (e.g., K2CO3) promote deprotonation without degrading sensitive intermediates .

Q. Analytical Validation :

  • IR Spectroscopy : Confirms loss of carbonyl stretching vibrations from open-chain precursors.
  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring .

How can metabolic stability of this compound be assessed for potential therapeutic applications?

Advanced Research Question
Methodology :

  • In Vitro Assays : Incubate with liver microsomes or hepatocytes to measure degradation rates. LC-MS quantifies parent compound and metabolites .
  • Stability Profiling : Test pH-dependent hydrolysis (e.g., simulated gastric fluid) to evaluate ester group lability .

Q. Data Interpretation :

  • Half-Life (t½) : Longer t½ in microsomal assays suggests suitability for oral administration.
  • Metabolite ID : Fragmentation patterns in HR-MS identify cleavage sites (e.g., benzyl ester vs. amide bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.